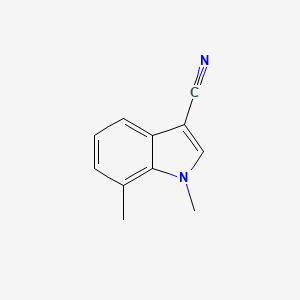

1,7-Dimethylindole-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1,7-dimethylindole-3-carbonitrile |

InChI |

InChI=1S/C11H10N2/c1-8-4-3-5-10-9(6-12)7-13(2)11(8)10/h3-5,7H,1-2H3 |

InChI Key |

PZFXFRLDKDWZRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2C)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for Indole Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise connectivity and environment of atoms within a molecule. For 1,7-dimethylindole-3-carbonitrile, both ¹H and ¹³C NMR would provide a detailed map of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each of its aromatic and methyl protons. Based on data for analogous indole (B1671886) structures, the chemical shifts (δ) can be predicted. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (around 7.0-8.0 ppm). The proton at the C2 position of the indole ring is anticipated to be a singlet in the range of 7.5-8.0 ppm. The two methyl groups, one on the indole nitrogen (N1) and the other at the C7 position, would resonate as sharp singlets in the upfield region, likely between 2.5 and 4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The quaternary carbons of the indole ring would also be identifiable. For instance, in related dimethyl-substituted indoles, the methyl carbons typically appear in the range of 10-20 ppm. rsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 7.5 - 8.0 (s) | 125 - 135 |

| H4 | 7.0 - 7.5 (d) | 120 - 125 |

| H5 | 7.0 - 7.5 (t) | 120 - 125 |

| H6 | 7.0 - 7.5 (d) | 110 - 115 |

| N-CH₃ | 3.5 - 4.0 (s) | 30 - 35 |

| C7-CH₃ | 2.5 - 3.0 (s) | 15 - 20 |

| C-CN | - | 90 - 100 |

| C≡N | - | 115 - 125 |

| C3a | - | 135 - 140 |

| C7a | - | 125 - 130 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a sharp and intense absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching vibrations of the aromatic and indole rings (in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would also clearly show the C≡N stretching vibration. The aromatic ring vibrations would also be prominent in the Raman spectrum, providing complementary information to the IR data.

Interactive Table: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C≡N | Stretch | 2220 - 2260 (strong, sharp) | 2220 - 2260 (strong) |

| Aromatic C-H | Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Aliphatic C-H | Stretch | 2850 - 2970 (medium) | 2850 - 2970 (medium) |

| Aromatic C=C | Stretch | 1400 - 1600 (variable) | 1400 - 1600 (strong) |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₁₁H₁₀N₂), the expected exact mass is approximately 170.0844 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 170. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) to give a fragment at m/z 155, and potentially the loss of HCN from the indole ring or the nitrile group. Analysis of the mass spectrum of the closely related 1,7-dimethylindole shows a prominent molecular ion peak and fragmentation corresponding to the loss of a methyl radical. ufz.de

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure for this compound is currently available in the public domain, the analysis of a closely related isomer, 1,3-dimethyl-1H-indole-2-carbonitrile, provides valuable insights into the likely solid-state structure. nih.govresearchgate.net

Interactive Table: Crystallographic Data for the Analogous 1,3-Dimethyl-1H-indole-2-carbonitrile nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8066 (18) |

| b (Å) | 15.359 (3) |

| c (Å) | 13.480 (3) |

| β (°) | 95.67 (3) |

| V (ų) | 1814.4 (7) |

| Z | 8 |

Chiroptical Spectroscopy for Stereochemical Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are specifically used to study chiral molecules, which are non-superimposable on their mirror images. This compound does not possess a stereocenter and is an achiral molecule. Therefore, it will not exhibit a chiroptical response under normal conditions.

However, it is worth noting that an achiral molecule can sometimes exhibit induced chirality when placed in a chiral environment. This phenomenon can be observed through techniques like photoelectron circular dichroism (PECD).

Reactivity and Mechanistic Investigations of 1,7 Dimethylindole 3 Carbonitrile

Mechanistic Pathways of Compound Formation

While specific literature detailing the synthesis of 1,7-Dimethylindole-3-carbonitrile is not abundant, its formation can be logically deduced from established indole (B1671886) syntheses. The construction of this molecule would likely involve a multi-step process, beginning with the synthesis of the 1,7-dimethylindole core, followed by the introduction of the nitrile group at the C3 position.

The initial formation of 1,7-dimethylindole could be approached through several classical indole syntheses, such as the Fischer, Bischler, or Madelung methods, adapted for the specific substitution pattern. For instance, a plausible route could start from 2,6-dimethylaniline. The Fischer indole synthesis, a robust and widely used method, would involve the reaction of 2,6-dimethylphenylhydrazine with a suitable aldehyde or ketone, followed by acid-catalyzed cyclization. nih.gov

Alternatively, the Madelung synthesis could be employed, starting from N-acetyl-2,6-dimethylaniline and using a strong base to induce cyclization. Modern variations of the Madelung synthesis that proceed under milder conditions could make this a viable route. bhu.ac.in Another potential pathway is the Bischler indole synthesis, which involves the reaction of an α-halo-ketone with an arylamine, in this case, 2,6-dimethylaniline. mdpi.com

Once the 1,7-dimethylindole core is obtained, the introduction of the nitrile group at the C3 position is the subsequent key step. The Vilsmeier-Haack reaction is a common method for formylating the C3 position of indoles. The resulting 1,7-dimethylindole-3-carbaldehyde could then be converted to the corresponding oxime, which upon dehydration would yield the desired this compound.

Another direct approach to C3-cyanation could involve electrophilic cyanation using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid. Given the electron-rich nature of the indole ring, particularly at C3, this reaction is expected to proceed with good regioselectivity.

A summary of a plausible synthetic pathway is presented below:

| Step | Reaction | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Fischer Indole Synthesis | 2,6-dimethylphenylhydrazine | Acetaldehyde derivative, Acid catalyst (e.g., H₂SO₄, PPA) | 1,7-Dimethylindole |

| 2 | Vilsmeier-Haack Reaction | 1,7-Dimethylindole | POCl₃, DMF | 1,7-Dimethylindole-3-carbaldehyde |

| 3 | Oxime Formation | 1,7-Dimethylindole-3-carbaldehyde | Hydroxylamine (NH₂OH) | 1,7-Dimethylindole-3-carbaldehyde oxime |

| 4 | Dehydration | 1,7-Dimethylindole-3-carbaldehyde oxime | Acetic anhydride (B1165640) or other dehydrating agent | This compound |

Chemical Transformations Involving the Nitrile Moiety

The nitrile group at the C3 position of this compound is a versatile functional group capable of undergoing a variety of chemical transformations.

Reduction: The nitrile group can be reduced to a primary amine (1,7-dimethylindol-3-yl)methanamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethylindole is a valuable building block for the synthesis of more complex molecules.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, 1,7-dimethylindole-3-carboxylic acid, under either acidic or basic conditions. The reaction proceeds via the formation of an intermediate amide, 1,7-dimethylindole-3-carboxamide, which can sometimes be isolated under milder conditions.

Cycloadditions: The nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazole derivatives. These reactions expand the diversity of heterocyclic systems that can be accessed from this compound.

A table summarizing these transformations is provided below:

| Transformation | Reagent(s) | Product |

| Reduction | LiAlH₄ or H₂/Catalyst (e.g., Pd/C) | (1,7-Dimethylindol-3-yl)methanamine |

| Hydrolysis (Acidic) | H₃O⁺, heat | 1,7-Dimethylindole-3-carboxylic acid |

| Hydrolysis (Basic) | NaOH, H₂O, heat | 1,7-Dimethylindole-3-carboxylate |

| Cycloaddition | Sodium azide (B81097) (NaN₃), Lewis acid | 5-((1,7-Dimethyl-1H-indol-3-yl)methyl)-1H-tetrazole |

Reactivity of the Indole Ring System (C2, C3, C4-C7 positions)

The reactivity of the indole ring in this compound is significantly influenced by the substituents at the N1, C3, and C7 positions. The N-methyl group increases the electron density of the ring, making it more susceptible to electrophilic attack compared to its N-H counterpart. rsc.orgrsc.org The electron-withdrawing nitrile group at C3 deactivates this position towards further electrophilic substitution. The methyl group at C7 is an electron-donating group, which will influence the reactivity of the benzene (B151609) portion of the indole.

C2 Position: With the C3 position blocked, the C2 position becomes the most likely site for electrophilic attack on the pyrrole (B145914) ring. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur at C2. For instance, direct C2-H alkylation of indoles has been achieved through photochemical methods. beilstein-journals.org

C3 Position: The C3 position is already substituted with a nitrile group. While direct electrophilic substitution is unlikely, the nitrile group can influence the reactivity of adjacent positions and can itself be a site for nucleophilic addition or other transformations as previously discussed.

C4-C6 Positions: Electrophilic substitution on the benzene ring is also possible. The directing effects of the fused pyrrole ring and the C7-methyl group will favor substitution at the C4 and C6 positions. The electron-donating nature of the indole nitrogen and the C7-methyl group would activate these positions towards electrophiles.

C7 Position: The C7 position is substituted with a methyl group. This methyl group can itself undergo reactions, such as free-radical halogenation, to introduce further functionality.

A summary of the predicted reactivity at different positions of the indole ring is presented in the following table:

| Position | Predicted Reactivity | Example Reaction |

| C2 | Electrophilic substitution | Halogenation (e.g., with NBS) |

| C4 | Electrophilic substitution | Nitration (e.g., with HNO₃/H₂SO₄) |

| C5 | Less reactive towards electrophiles | - |

| C6 | Electrophilic substitution | Friedel-Crafts Acylation |

Photochemical and Electrochemical Reactivity Studies

While specific photochemical and electrochemical studies on this compound are not available, the behavior of other substituted indoles provides valuable insights.

Photochemical Reactivity: Indole derivatives are known to be photoactive. scispace.com The presence of the N-methyl group and the extended conjugation provided by the nitrile group are likely to influence the photophysical properties of this compound. It is plausible that this compound could participate in photochemical reactions such as cycloadditions or electron transfer processes. For instance, visible light-induced reactions of N-methylindoles have been reported to achieve transformations like 3-sulfenylation. rsc.orgrsc.org Photocatalytic conversions of indoles into spirocyclic indolines have also been described, proceeding through an excited triplet state. thieme-connect.com

Electrochemical Reactivity: The electrochemical oxidation of substituted indoles has been studied, often leading to the formation of dimers, trimers, or oxindoles. rsc.orgrsc.orged.ac.uk The N-methyl group in this compound would likely lower its oxidation potential compared to the unsubstituted indole. Electrochemical oxidation could potentially lead to the formation of 2-oxindole derivatives or oligomeric species. Conversely, electrochemical reduction could target the nitrile group.

The study of the photochemical and electrochemical properties of this compound would be a fertile ground for discovering novel reactivity and synthetic applications.

Biological Interaction Studies and Mechanistic Insights Excluding Clinical/safety Data

In Vitro Evaluation Methodologies for Specific Biological Targets

A variety of sophisticated in vitro techniques are employed to assess the interaction of a compound with specific biological macromolecules. These cell-free and cell-based assays are designed to be robust, reproducible, and provide quantitative data on the compound's activity.

Enzymes are critical catalysts for a vast array of biochemical reactions, making them common targets for therapeutic intervention. Investigating whether 1,7-Dimethylindole-3-carbonitrile can inhibit a specific enzyme is a primary step in characterizing its biological activity. Enzyme assays are designed to measure the rate of an enzymatic reaction, and the effect of the compound on this rate reveals its inhibitory potential.

The initial screening of a compound often involves determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value provides a measure of the compound's potency. Further mechanistic studies are then conducted to understand how the compound inhibits the enzyme. These studies can distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive inhibition, by analyzing the enzyme's kinetics in the presence of varying concentrations of both the substrate and the inhibitor. Techniques like Lineweaver-Burk plots are commonly used for this purpose.

For instance, various indole (B1671886) derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO), which are crucial in the metabolism of neurotransmitters. While specific data for this compound is not extensively available, the methodologies used to study other indole-based MAO inhibitors would be directly applicable.

Table 1: Representative Data on Enzyme Inhibition by Indole Analogs

| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |

| Indole Analog A | Monoamine Oxidase-A | 5.2 | Competitive |

| Indole Analog B | Cyclooxygenase-2 | 15.8 | Non-competitive |

| Indole Analog C | Histone Deacetylase | 0.75 | Competitive |

This table presents illustrative data for analogous compounds to demonstrate typical findings in enzyme inhibition studies.

Receptors are proteins that receive and transduce signals, playing a key role in cellular communication. Determining if this compound can bind to a specific receptor is another critical aspect of its biological characterization. Receptor binding assays are used to quantify the affinity of a compound for a receptor.

A common method is the competitive binding assay, where the compound of interest is tested for its ability to displace a known radiolabeled ligand that binds to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50, which can then be used to calculate the inhibitory constant (Ki). The Ki is an intrinsic measure of the compound's binding affinity for the receptor. These assays are fundamental in understanding how a compound might initiate or block a signaling pathway.

For a compound to exert an effect on intracellular targets, it must first cross the cell membrane. Cellular uptake studies are designed to measure the extent and rate at which a compound enters a cell. These experiments often involve incubating cells with the compound and then lysing the cells to measure the intracellular concentration using techniques like liquid chromatography-mass spectrometry (LC-MS).

Furthermore, understanding where a compound localizes within a cell is crucial for identifying its potential targets and mechanism of action. Subcellular localization studies often employ fluorescence microscopy. A fluorescent tag can be attached to the compound, or its intrinsic fluorescence can be utilized, to visualize its distribution within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum.

Structure-Activity Relationship (SAR) Principles in this compound Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. For this compound, SAR studies would involve synthesizing a series of analogs with modifications at various positions of the indole ring and the carbonitrile group.

The key structural features of this compound are the indole scaffold, the methyl group at position 1 (N1), the methyl group at position 7, and the carbonitrile group at position 3. SAR studies would explore the impact of:

N1-Substitution: Replacing the methyl group at N1 with other alkyl groups, aryl groups, or hydrogen could significantly impact the compound's electronic properties and its ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

Substitution at Position 7: The methyl group at position 7 influences the steric and electronic environment of that region of the molecule. Replacing it with other groups (e.g., halogens, methoxy (B1213986) groups) would probe the importance of this position for biological activity.

Modification of the 3-Carbonitrile Group: The carbonitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Replacing it with other functional groups like a carboxamide, an ester, or a ketone would provide insights into the electronic and steric requirements for activity at this position.

By correlating these structural modifications with changes in biological activity (e.g., enzyme inhibition or receptor binding), researchers can build a model of the pharmacophore—the essential structural features required for activity.

Table 2: Illustrative SAR Data for Indole Analogs Targeting a Hypothetical Kinase

| Analog | R1 (N1-position) | R7 (7-position) | R3 (3-position) | Kinase Inhibition (IC50, nM) |

| This compound | CH3 | CH3 | CN | 50 |

| Analog 1 | H | CH3 | CN | 250 |

| Analog 2 | CH3 | H | CN | 120 |

| Analog 3 | CH3 | CH3 | C(O)NH2 | 85 |

| Analog 4 | CH3 | Cl | CN | 35 |

This table presents hypothetical data to illustrate how SAR studies can elucidate the contributions of different structural motifs to biological activity.

Mechanistic Elucidation of Fundamental Cellular Processes Modulated by Indole Scaffolds

Beyond interacting with a single target, a compound can modulate complex cellular processes. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds that affect a wide range of cellular functions, including cell proliferation, apoptosis (programmed cell death), and cell migration.

To elucidate how an indole-containing compound like this compound might modulate these processes, a variety of cell-based assays are utilized. For example, cell viability assays (e.g., MTT assay) can determine the compound's effect on cell growth and proliferation. Flow cytometry can be used to analyze the cell cycle distribution and to detect markers of apoptosis. Western blotting can be employed to measure changes in the expression levels of key proteins involved in specific signaling pathways.

Target Identification and Validation Methodologies in Biological Systems

While a compound may show interesting activity in cell-based assays, its precise molecular target(s) may not be known. Target identification is the process of discovering the specific biomolecules with which a compound interacts to produce its biological effect. Several advanced methodologies are used for this purpose:

Affinity Chromatography: The compound of interest is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the compound are captured and can then be identified using mass spectrometry.

Chemical Proteomics: This approach often involves creating a modified version of the compound that can be used as a probe to label its binding partners in a cellular context. The labeled proteins are then enriched and identified.

Computational Approaches: Methods like molecular docking can be used to predict the binding of a compound to the known structures of a large number of proteins, thereby generating a list of potential targets that can be experimentally validated.

Once a potential target is identified, target validation studies are performed to confirm that the interaction with this target is responsible for the observed biological effects. This can involve techniques like gene silencing (e.g., using siRNA) to reduce the expression of the target protein and observing whether this diminishes the compound's activity.

Ligand Design Principles and Chemical Biology Approaches for Indole Derivatives

While specific biological interaction studies for this compound are not extensively documented in publicly available research, the broader class of indole derivatives has been a significant focus of ligand design and chemical biology. The indole scaffold is considered a "privileged" structure in medicinal chemistry, capable of forming the basis for ligands that interact with a wide variety of biological targets. nih.govnih.gov Researchers have employed several key principles and approaches to develop novel indole-based compounds with specific biological activities. mdpi.com

One of the fundamental strategies in designing indole-based ligands involves modifying the core indole structure at various positions to optimize interactions with a biological target. researchgate.net The structure-activity relationships (SAR) are often complex, with the type and position of substituents on the indole ring playing a critical role in determining the compound's affinity and selectivity for a particular target. nih.gov

For instance, in the development of ligands for the benzodiazepine (B76468) receptor (BzR), studies on N'-phenylindol-3-ylglyoxylhydrazides revealed that substituents on the indole ring significantly influence binding affinity. Derivatives with a hydrogen atom at the 5-position of the indole scaffold generally showed affinity, whereas those with chloro or nitro groups at the same position were inactive. nih.gov Furthermore, the effects of substituents on the indole ring and those on a side chain phenyl ring were found to be interdependent. nih.gov

A prominent approach in modern drug design is the multi-target-directed ligand (MTDL) strategy, which aims to create a single molecule that can interact with multiple biological targets involved in a disease. nih.gov This approach has been applied to the design of indole derivatives for complex conditions like Alzheimer's disease. In one study, novel indole-based compounds were designed to act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's. nih.gov The design incorporated an indole core, a methanesulfonyl group as a selective COX-2 pharmacophore, and other variable groups to optimize interactions with the target enzymes. nih.gov

Another powerful strategy is the use of a hybrid pharmacophore approach. This involves combining structural features from different known active compounds to create a new hybrid molecule with potentially enhanced or novel activity. This has been successfully used to develop oxindole-indole conjugates as anticancer agents. nih.gov By linking the oxindole (B195798) and indole moieties, researchers created compounds that showed significant activity against human breast cancer cell lines. nih.govmdpi.com Molecular docking studies of these hybrids revealed key interactions with the target protein, cyclin-dependent kinase 4 (CDK4), where the oxindole part forms hydrogen bonds with key amino acids, and the indole part fits into a hydrophobic pocket. nih.gov

The chemical biology of indole derivatives also encompasses the synthesis of metal complexes where the indole-containing compound acts as a ligand. mdpi.com These organometallic complexes have shown potential in various medicinal applications. The indole derivative can act as a monodentate or bidentate ligand, coordinating with metal ions through nitrogen or other donor atoms. mdpi.com

The development of novel synthetic methodologies is a cornerstone of chemical biology approaches for indole derivatives. This includes the use of transition-metal catalysts to facilitate the formation of the indole ring and its subsequent functionalization. mdpi.com More recently, there has been a focus on developing metal-free synthetic routes, which are considered more environmentally friendly. nih.gov These advancements in synthetic chemistry provide the tools to create diverse libraries of indole derivatives for biological screening. mdpi.com

The following tables present research findings on the biological activities of various indole derivatives, illustrating the application of the ligand design principles discussed.

Table 1: In Vitro Cholinesterase Inhibitory Activity of Designed Indole Derivatives nih.gov

| Compound | R | X | IC₅₀ (nM) |

| 4a | H | Cl | >1000 (AChE), 250 (BuChE) |

| 4b | H | OCH₃ | >1000 (AChE), 180 (BuChE) |

| 4d | Cl | Cl | >1000 (AChE), 80 (BuChE) |

| 5b | H | OCH₃ | 150 (AChE), 60 (BuChE) |

| 6b | H | OCH₃ | 80 (AChE), 20 (BuChE) |

| 7c | H | Cl | 250 (AChE), 120 (BuChE) |

| 10b | - | - | 180 (AChE), 90 (BuChE) |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase.

Table 2: Antiproliferative Activity of Oxindole-Indole Conjugates against Human Breast Cancer Cell Lines nih.gov

| Compound | R | IC₅₀ (µM) |

| MCF-7 | ||

| 6a | H | 0.39 ± 0.05 |

| 6e | OCH₃ | 0.52 ± 0.07 |

| 6f | F | 0.61 ± 0.08 |

| 9a | H | 1.25 ± 0.09 |

| 9d | OCH₃ | 2.54 ± 0.18 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Table 3: Binding Affinity of Indole-3-Carboxylic Acid Derivatives for the Angiotensin II Type 1 (AT₁) Receptor nih.gov

| Compound | Structure Modification | Kᵢ (nM) |

| Losartan | (Reference Drug) | 1.9 ± 0.2 |

| 5a | R = H | 2.5 ± 0.3 |

| 5b | R = CH₃ | 1.8 ± 0.2 |

| 5c | R = OCH₃ | 3.1 ± 0.4 |

| 5d | R = F | 2.1 ± 0.2 |

| 5e | R = Cl | 1.5 ± 0.1 |

Kᵢ represents the inhibitory constant, indicating the affinity of the compound for the receptor.

Advanced Applications in Organic Synthesis and Materials Science Research

1,7-Dimethylindole-3-carbonitrile as a Building Block in Complex Molecule Synthesis

The strategic positioning of functional groups in this compound makes it a valuable intermediate in the construction of more elaborate molecular architectures. The nitrile group at the C3 position is a particularly versatile functional handle, capable of being transformed into a wide array of other groups, including amines, aldehydes, carboxylic acids, and amides. researchgate.net This versatility allows chemists to introduce complexity and build diverse molecular frameworks.

The synthesis of complex molecules often relies on the use of readily available natural products or their derivatives as starting points. illinois.edu this compound, as a tailored building block, can be employed in multi-step synthetic sequences. For instance, the nitrile group can participate in cyclization reactions or be used as a directing group for further functionalization of the indole (B1671886) ring. The methyl groups at the N1 and C7 positions provide steric and electronic influence, guiding the regioselectivity of subsequent reactions and enhancing the stability of the core structure.

Research into the synthesis of complex heterocyclic systems has demonstrated the utility of related aminopyrrole-carbonitriles as precursors for fused ring systems, suggesting analogous pathways for indole-carbonitriles. uni-rostock.deuni-rostock.de Palladium-catalyzed reactions, such as cyanation, are also pivotal in the synthesis of aromatic nitriles, which can then be elaborated into more complex structures. nih.gov

Table 1: Potential Transformations of the Nitrile Group in Complex Synthesis

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Significance in Complex Synthesis |

|---|---|---|---|

| 3-carbonitrile | LiAlH₄ or H₂/Catalyst | 3-aminomethyl | Introduction of a key nucleophilic side chain |

| 3-carbonitrile | DIBAL-H | 3-carboxaldehyde | Precursor for Wittig reactions, reductive aminations |

| 3-carbonitrile | H₃O⁺ / Heat | 3-carboxylic acid | Enables amide coupling, esterification |

Scaffold Diversification and Chemical Library Generation

The concept of scaffold diversification is central to modern medicinal chemistry and drug discovery, aiming to create large collections of structurally related compounds (chemical libraries) for biological screening. This compound serves as an excellent starting point for such endeavors. The indole core can be systematically modified at several positions to generate a library of analogs with diverse properties.

Key diversification strategies include:

Modification of the Nitrile Group: As detailed in the previous section, the nitrile can be converted into a multitude of other functional groups.

Electrophilic Aromatic Substitution: The indole ring, being electron-rich, can undergo reactions like halogenation, nitration, or Friedel-Crafts acylation at positions C2, C4, C5, and C6, introducing further points of diversity.

Cross-Coupling Reactions: If a halogen is introduced onto the indole ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be used to append a wide range of substituents.

Modification of the 7-Methyl Group: The benzylic protons of the 7-methyl group can potentially be functionalized through radical reactions or oxidation to introduce further complexity.

This systematic modification allows for the exploration of the chemical space around the 1,7-dimethylindole core, which is crucial for identifying molecules with desired biological activities or material properties.

Integration into Natural Product Synthesis (e.g., Alkaloids)

Indole alkaloids represent a vast and structurally diverse class of natural products, with many exhibiting significant biological activity. mdpi.com The synthesis of these complex molecules is a major focus of organic chemistry. nih.gov The this compound scaffold is a relevant precursor for certain types of alkaloids. The indole-3-carbonitrile moiety itself is a structural feature found in some natural products and is a key intermediate in the synthesis of others. researchgate.net

For example, the synthesis of spirocyclic indole and oxindole (B195798) alkaloids often involves the strategic construction of the indole core followed by the formation of the characteristic spiro-center. researchgate.net The nitrile group of this compound could be hydrolyzed to a carboxylic acid, which could then be coupled with another fragment of the target alkaloid. Alternatively, reduction of the nitrile to an amine would provide a nucleophile for intramolecular cyclization reactions, a common strategy in alkaloid synthesis to form new rings. The synthesis of coccinellid alkaloids, for instance, has involved the development of intricate reaction cascades starting from functionalized building blocks to rapidly assemble complex polycyclic systems. nih.gov

Potential Roles in Advanced Functional Materials (e.g., Organic Semiconductors, Dyes, Fluorescent Probes)

The unique electronic properties of the indole ring make it an attractive component for advanced functional materials. researchgate.net The extended π-system of the indole nucleus, combined with the electron-withdrawing nature of the nitrile group, can be exploited in the design of materials with specific optical and electronic characteristics.

Organic Semiconductors: Indole-based molecules have been investigated for their potential use in organic electronics. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through substitution makes them promising candidates for hole-transporting or electron-transporting layers in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The this compound structure could be incorporated into larger conjugated polymers or small molecules designed for these applications.

Dyes and Fluorescent Probes: The indole scaffold is a known fluorophore. Modification of the indole ring with donor and acceptor groups can lead to compounds with strong fluorescence and environmentally sensitive emission properties. The nitrile group acts as an electron-accepting group, which can enhance the charge-transfer character of the molecule's excited state. This makes this compound a potential core structure for developing fluorescent probes that can detect specific analytes or changes in their local environment, such as polarity or viscosity. nih.gov For example, rhodamine-based fluorescent probes have been synthesized to study biological mechanisms, a strategy that could be adapted to indole-based fluorophores. nih.gov

Table 2: Potential Applications in Functional Materials

| Material Class | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Organic Semiconductors | Component of hole-transport or emissive layers | Extended π-conjugation, tunable HOMO/LUMO levels |

| Fluorescent Dyes | Core fluorophore structure | Electron-rich indole ring, electron-withdrawing nitrile group |

Supramolecular Chemistry and Host-Guest Interactions Involving Indole Motifs

Supramolecular chemistry involves the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. The indole ring is an excellent participant in these interactions, capable of forming hydrogen bonds (via the N-H, although methylated in this case), π-π stacking interactions, and hydrophobic interactions.

This compound can act as a "guest" molecule, fitting into the cavity of a larger "host" molecule. Common hosts include cyclodextrins, calixarenes, and cucurbiturils. mdpi.comnih.gov The interaction is driven by a combination of forces:

Hydrophobic Interactions: The hydrophobic indole core can be encapsulated within the nonpolar cavity of a host molecule in an aqueous environment.

Van der Waals Forces: Close contact between the host and guest molecules leads to favorable van der Waals interactions. mdpi.com

Ion-Dipole Interactions: The carbonyl portals of hosts like cucurbiturils can interact favorably with the electron-rich indole ring or the dipole of the nitrile group. rsc.org

These host-guest complexes can alter the properties of the guest molecule, for instance, by increasing its solubility in water, protecting it from degradation, or modifying its fluorescence properties. Such systems have applications in drug delivery, sensing, and the development of molecular machines. The study of host-guest complexes with related benzimidazole (B57391) guests has shown that the guest can be encapsulated within the host's cavity, leading to changes in spectroscopic signals and enhanced fluorescence, a principle that applies directly to indole-based guests. rsc.org

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Indole (B1671886) Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and predictive understanding of indole derivatives. rsc.org These computational tools offer the ability to process vast datasets of existing indole compounds to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. mdpi.com For a specific molecule like 1,7-Dimethylindole-3-carbonitrile, AI and ML can accelerate research in several key areas:

Predictive Modeling: Machine learning algorithms can be trained to predict the physicochemical properties, biological activities, and potential toxicity of novel derivatives of this compound before they are synthesized. This predictive power helps prioritize the most promising candidates for laboratory investigation.

De Novo Design: Generative AI models can design entirely new indole-based compounds optimized for specific biological targets or material properties. researchgate.netcms-conferences.org By providing the model with desired parameters, researchers can generate virtual libraries of novel molecules based on the this compound scaffold.

Reaction Prediction and Synthesis Planning: AI tools are increasingly capable of predicting the outcomes of chemical reactions and devising optimal synthetic routes. rsc.org This can significantly reduce the time and resources required to synthesize new derivatives, making the exploration of chemical space more efficient. youtube.com

Development of Novel and Sustainable Synthetic Methodologies

There is a significant shift in chemical synthesis towards greener and more sustainable practices. beilstein-journals.org This trend directly impacts the future production of this compound and its analogues. Traditional synthetic routes often rely on harsh conditions, toxic solvents, and metal catalysts, which generate substantial waste. nih.gov Emerging methodologies aim to mitigate these environmental concerns. nih.gov

Key areas of development include:

Green Solvents: The use of environmentally benign solvents like water or ethanol (B145695) is a primary focus. rsc.org

Catalysis: Research is ongoing into developing more efficient catalysts, including nanocatalysts, organocatalysts, and photocatalysts, to drive reactions under milder conditions. beilstein-journals.org Metal-free synthesis is a particularly attractive goal. rsc.org

Energy Efficiency: Techniques such as microwave-assisted synthesis are being employed to accelerate reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. tandfonline.com

Multicomponent Reactions (MCRs): One-pot reactions where multiple starting materials combine to form a complex product are gaining prominence. acs.orgnih.gov These MCRs improve atom economy and reduce the number of purification steps, aligning with the principles of green chemistry.

| Synthetic Approach | Description | Relevance to Indole Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions rapidly and efficiently. | A proficient and convenient method for synthesizing indole derivatives, often reducing reaction times from hours to minutes. tandfonline.com |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | Enables the efficient, one-pot synthesis of highly functionalized indoles and related heterocyclic systems. rsc.orgacs.orgnih.gov |

| Green Catalysis | Employs catalysts that are environmentally friendly, such as organocatalysts or nanocatalysts, often in green solvents like water. | Reduces reliance on toxic heavy metal catalysts and allows for reactions under milder, more sustainable conditions. beilstein-journals.org |

| Photocatalysis | Uses light to drive chemical reactions, often in the presence of a photosensitive catalyst. | An emerging green technology for indole synthesis that can proceed under ambient conditions. beilstein-journals.orgacs.org |

Exploration of Underexplored Reactivity Profiles and Novel Transformations

While the chemistry of the indole nucleus is well-studied, particularly its high reactivity towards electrophiles at the C3 position, there remains significant potential for discovering new transformations. rsc.orgquora.com For this compound, the existing functional groups—the nitrile at C3 and the methyl groups at C1 and C7—dictate a specific reactivity profile that can be further exploited.

Future research will likely focus on:

Nitrile Group Transformations: The carbonitrile group is a versatile functional handle that can be converted into a wide array of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles, each opening up new avenues for biological and material applications. nih.gov

Dearomatization Reactions: Strategies that intentionally disrupt the aromaticity of the indole ring can lead to complex, three-dimensional structures like indolines. researchgate.net Investigating the dearomatization of derivatives like this compound could yield novel scaffolds with unique properties. researchgate.netrsc.org

C-H Functionalization: Direct functionalization of the C-H bonds on the benzene (B151609) portion of the indole ring is a powerful strategy for creating substituted derivatives without the need for pre-functionalized starting materials.

Exploring the reactivity of indoles substituted with electron-withdrawing groups, analogous to the nitrile group, has already revealed unexpected and valuable chemical behaviors, particularly in cycloaddition reactions. researchgate.net

Advancements in In Vitro Biological Systems for Mechanistic Research

Understanding how a molecule like this compound or its derivatives interact with biological systems is crucial for any therapeutic application. nih.gov Advances in in vitro models are providing more accurate and human-relevant data than ever before, reducing the reliance on animal testing in early research phases.

Emerging systems include:

Organ-on-a-chip: These microfluidic devices are lined with living human cells to mimic the structure and function of human organs, providing a more realistic environment to test compound efficacy and toxicity.

3D Cell Cultures and Spheroids: Growing cells in three dimensions better replicates the in vivo environment compared to traditional 2D cell cultures, leading to more predictive results.

High-Content Screening: Automated imaging and analysis techniques allow researchers to simultaneously assess multiple cellular parameters, providing a detailed picture of a compound's effect on cells.

Inducible Gene Expression Systems: Specialized in vitro tools, such as the indole-induced transgene system (ITS), allow for precise control over gene expression in response to the presence of an indole compound, enabling detailed mechanistic studies. atsjournals.org

These advanced platforms will be instrumental in elucidating the precise mechanisms of action for new indole-3-carbonitrile derivatives and in identifying potential biological targets. nih.gov

Interdisciplinary Research Opportunities for Indole-3-carbonitrile Derivatives

The versatility of the indole scaffold ensures that its future applications are not confined to a single field. researchgate.netpcbiochemres.com The greatest potential for innovation lies at the intersection of different scientific disciplines. For derivatives of this compound, interdisciplinary collaborations are essential.

Chemistry and Biology: Chemists can synthesize novel derivatives, which biologists can then test for activity against diseases like cancer, neurodegenerative disorders, or infectious agents. nih.govmdpi.com

Computational and Experimental Science: Computational chemists can use AI to design promising molecules, which experimental chemists can then synthesize and validate, creating a powerful feedback loop. rsc.org

Material Science and Chemistry: The unique electronic properties of the indole ring make its derivatives interesting candidates for new organic electronic materials, such as sensors or components for organic light-emitting diodes (OLEDs). Collaboration with material scientists is key to exploring this potential.

Pharmacology and Biotechnology: The development of indole derivatives as drugs requires expertise in pharmacology to understand their behavior in the body, while biotechnologists can develop novel in vitro systems for testing. nih.gov

By fostering these interdisciplinary partnerships, the scientific community can unlock the full potential of this compound and its related compounds, leading to innovations that address significant challenges in medicine, technology, and beyond. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.